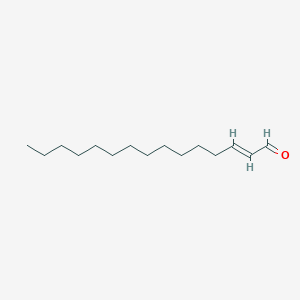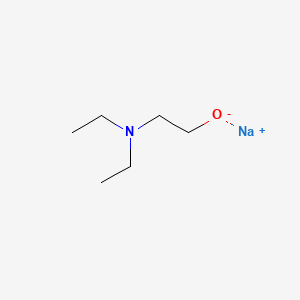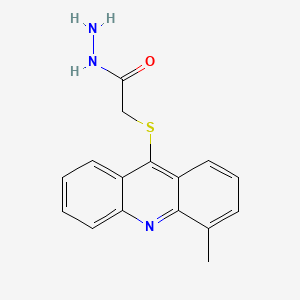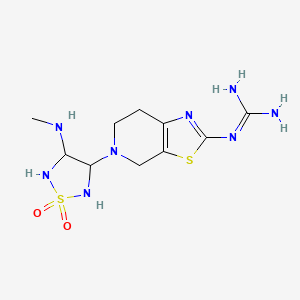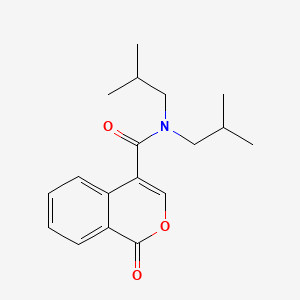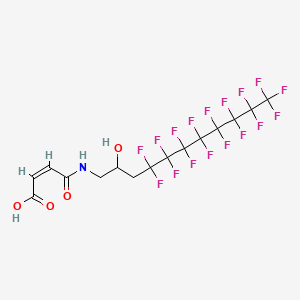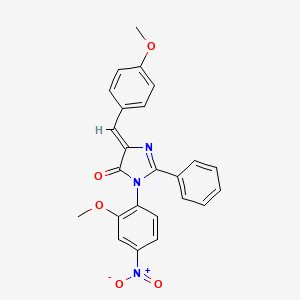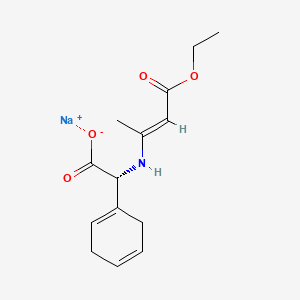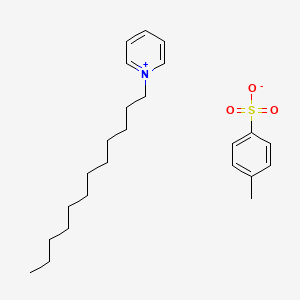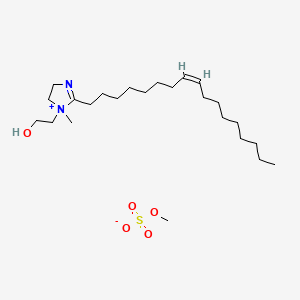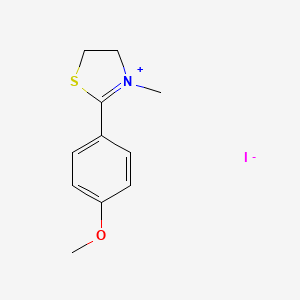
4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs and natural products . This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and is substituted with a methoxyphenyl group and a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thioamide and methyl iodide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolium ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
科学的研究の応用
4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators.
作用機序
The mechanism of action of 4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The compound’s ability to donate or accept electrons also plays a role in its biological activity .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4,5-Dihydro-2-(4-methoxyphenyl)-3-methylthiazolium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .
特性
CAS番号 |
96160-03-1 |
|---|---|
分子式 |
C11H14INOS |
分子量 |
335.21 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-3-methyl-4,5-dihydro-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C11H14NOS.HI/c1-12-7-8-14-11(12)9-3-5-10(13-2)6-4-9;/h3-6H,7-8H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
MIFGFVAFHWQLLM-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=C(SCC1)C2=CC=C(C=C2)OC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


